molecular formula C16H12F2N2O2S B2456043 1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea CAS No. 2034565-59-6

1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Cat. No.: B2456043
CAS No.: 2034565-59-6
M. Wt: 334.34
InChI Key: IADRPKARYDRHHU-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a thiophenyl-furan moiety, and a urea linkage

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c17-12-2-1-3-13(18)15(12)20-16(21)19-8-11-4-5-14(22-11)10-6-7-23-9-10/h1-7,9H,8H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADRPKARYDRHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the thiophenyl-furan moiety: This step involves the coupling of thiophene and furan derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the difluorophenyl group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with an appropriate nucleophile.

    Urea linkage formation: The final step involves the reaction of the intermediate product with an isocyanate or a carbodiimide to form the urea linkage.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophenyl-furan moieties are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(2,6-Difluorophenyl)-3-(furan-2-ylmethyl)urea: This compound lacks the thiophenyl group, which may result in different chemical and biological properties.

    1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)thiourea: The urea linkage is replaced by a thiourea linkage, which may affect the compound’s reactivity and biological activity.

    1-(2,6-Difluorophenyl)-3-(thiophen-3-yl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings related to this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H12F2N2O2SC_{16}H_{12}F_2N_2O_2S, with a molecular weight of approximately 334.34 g/mol. The presence of fluorine atoms and thiophene groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the urea linkage through reaction with various isocyanates or isothiocyanates. The detailed synthetic pathway can vary depending on the specific substituents used.

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, a study demonstrated that urea derivatives showed promising activity against various cancer cell lines, including renal cancer cells. In vitro assays revealed that certain derivatives exhibited IC50 values as low as 9.88 µM against Caki cancer cells, indicating potent anticancer activity and selectivity .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Research has shown that similar urea derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. One study reported that certain derivatives displayed significant COX-2 inhibitory activity with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : Studies suggest that certain derivatives can induce apoptosis in cancer cells through modulation of apoptotic pathways .

Data Summary

Biological ActivityIC50 Value (µM)Reference
Anticancer (Caki Cells)9.88
COX-2 Inhibition<0.62
Anti-inflammatory (edema inhibition)93.80% vs. 90.21% (diclofenac)

Case Studies

  • Case Study on Anticancer Efficacy : A recent study synthesized a series of urea derivatives and tested their efficacy against Caki renal cancer cells. The most active compound induced significant apoptosis and modulated key protein levels associated with cell survival .
  • Anti-inflammatory Evaluation : Another study focused on evaluating the anti-inflammatory properties of similar compounds in vivo, showing promising results in edema models where the tested compounds significantly reduced inflammation compared to controls .

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